molecular formula C22H21N5O4 B11024994 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11024994
M. Wt: 419.4 g/mol
InChI Key: VDCIETBYEWZHMN-UHFFFAOYSA-N
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Description

2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a 1,2,4-triazole moiety, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step synthetic routes. One common approach is the condensation of 3-methoxypropylamine with phthalic anhydride to form the isoindole core. This intermediate is then reacted with 4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the isoindole ring can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropyl group can yield methoxypropanoic acid, while reduction of the carbonyl groups can produce dihydroxy derivatives .

Mechanism of Action

The mechanism of action of 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes by binding to their active sites. This compound has been shown to inhibit the biosynthesis of strigolactones, which are plant hormones involved in various growth processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of the isoindole and triazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C22H21N5O4/c1-31-10-2-9-27-21(29)18-8-5-16(11-19(18)22(27)30)20(28)25-17-6-3-15(4-7-17)12-26-14-23-13-24-26/h3-8,11,13-14H,2,9-10,12H2,1H3,(H,25,28)

InChI Key

VDCIETBYEWZHMN-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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